molecular formula C23H21BrN2O3 B11231722 N-[4-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)phenyl]furan-2-carboxamide

N-[4-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)phenyl]furan-2-carboxamide

Cat. No.: B11231722
M. Wt: 453.3 g/mol
InChI Key: BBCUWFLWPIBUEA-UHFFFAOYSA-N
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Description

N-{4-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE is a synthetic organic compound that has garnered attention in scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a furan ring, a bromophenyl group, and a cyclopentaneamido moiety, which contribute to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE typically involves a multi-step process. One common method includes the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine and dry dichloromethane (DCM) to yield the intermediate product . This intermediate is then further reacted with cyclopentanecarboxylic acid chloride under similar conditions to form the final compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-{4-[1-(4-BROMOPHENYL)CYCLOPENTANEAMIDO]PHENYL}FURAN-2-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

Molecular Formula

C23H21BrN2O3

Molecular Weight

453.3 g/mol

IUPAC Name

N-[4-[[1-(4-bromophenyl)cyclopentanecarbonyl]amino]phenyl]furan-2-carboxamide

InChI

InChI=1S/C23H21BrN2O3/c24-17-7-5-16(6-8-17)23(13-1-2-14-23)22(28)26-19-11-9-18(10-12-19)25-21(27)20-4-3-15-29-20/h3-12,15H,1-2,13-14H2,(H,25,27)(H,26,28)

InChI Key

BBCUWFLWPIBUEA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4

Origin of Product

United States

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